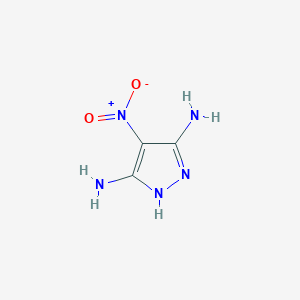

4-nitro-1H-pyrazole-3,5-diamine

CAS No.:

Cat. No.: VC14893776

Molecular Formula: C3H5N5O2

Molecular Weight: 143.10 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C3H5N5O2 |

|---|---|

| Molecular Weight | 143.10 g/mol |

| IUPAC Name | 4-nitro-1H-pyrazole-3,5-diamine |

| Standard InChI | InChI=1S/C3H5N5O2/c4-2-1(8(9)10)3(5)7-6-2/h(H5,4,5,6,7) |

| Standard InChI Key | WOVRMGLBHQMAFH-UHFFFAOYSA-N |

| Canonical SMILES | C1(=C(NN=C1N)N)[N+](=O)[O-] |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Physicochemical Properties

4-Nitro-1H-pyrazole-3,5-diamine consists of a pyrazole ring substituted with a nitro group at the 4-position and amine groups at the 3- and 5-positions. Key physicochemical parameters include a calculated exact mass of 143.044 g/mol, a polar surface area (PSA) of 127.27 Ų, and a logP value of 0.5168, indicating moderate hydrophobicity . Despite its relevance, experimental data for melting and boiling points remain unreported in publicly available literature, likely due to the compound’s sensitivity to thermal decomposition.

The compound’s planar structure, as confirmed by single-crystal X-ray diffraction studies, contributes to its high density (1.863 g/cm³ in crystalline form) and stability . The dihedral angle between adjacent pyrazole rings in coupled derivatives is approximately 18.32°, favoring molecular packing and intermolecular hydrogen bonding . These features enhance its suitability for applications requiring compact molecular arrangements, such as energetic materials.

Spectroscopic and Crystallographic Data

Infrared (IR) spectroscopy of 4-nitro-1H-pyrazole-3,5-diamine reveals characteristic N–H stretching vibrations at 3300–3500 cm⁻¹ and asymmetric NO₂ stretching at 1530 cm⁻¹ . Nuclear magnetic resonance (NMR) spectra exhibit distinct proton environments: the amine protons resonate at δ 6.8–7.2 ppm, while the pyrazole ring protons appear upfield due to electron-withdrawing nitro and amine groups .

Crystallographic analyses demonstrate that the compound crystallizes in the monoclinic space group, with unit cell parameters , , and . The C–N bond length bridging pyrazole rings measures 1.397 Å, with torsion angles approaching 180°, indicative of near-planar geometry .

Synthetic Methodologies and Optimization

Conventional Synthesis Routes

The synthesis of 4-nitro-1H-pyrazole-3,5-diamine typically involves nitration and amination reactions. Guillard et al. (2003) reported a two-step procedure starting from pyrazole derivatives, achieving yields of 58–61% . Key steps include:

-

Nitration: Treatment of 1H-pyrazole-3,5-diamine with fuming nitric acid at 0–5°C to introduce the nitro group.

-

Purification: Recrystallization from ethanol-water mixtures to isolate the product .

Makarov et al. (2005) optimized this process by substituting fuming nitric acid with acetyl nitrate, improving yields to 86% under milder conditions . This modification reduces side reactions such as ring oxidation, which commonly occur at higher nitration temperatures.

Advanced Coupling Strategies

Recent work by JACS Au (2025) highlights innovative C–N coupling methods to synthesize bis-heterocyclic derivatives. For example, reacting 4-nitro-1H-pyrazole-3,5-diamine with 1,3,4-trinitropyrazole in ethanol at 80°C for 8 hours yields C–N coupled products with 70–85% efficiency . The reaction mechanism involves nucleophilic attack by the pyrazole anion on the electrophilic α-carbon of 1,3,4-trinitropyrazole, followed by nitro group elimination (Scheme 4 in ).

Table 1: Comparative Synthesis Yields

| Method | Reagents | Yield (%) | Reference |

|---|---|---|---|

| Conventional Nitration | HNO₃, H₂SO₄ | 58–61 | |

| Acetyl Nitrate Method | CH₃COONO₂, H₂SO₄ | 86 | |

| C–N Coupling | 1,3,4-Trinitropyrazole | 70–85 |

Applications in Energetic Materials

Role in High-Energy Density Compounds

4-Nitro-1H-pyrazole-3,5-diamine serves as a precursor for insensitive high-energy materials (IHEMs). Its incorporation into fused-ring systems, such as tetrazolo[1,5-b]pyridazine derivatives, enhances heat of formation () and detonation velocity (). For instance, compound 9 (derived from 4-nitro-1H-pyrazole-3,5-diamine) exhibits , , and a detonation pressure () of 30.1 GPa, surpassing HMX () .

Thermal and Impact Stability

Differential scanning calorimetry (DSC) analyses reveal that C–N coupled derivatives decompose at 186.3–234.3°C, with sharp exothermic peaks indicating rapid energy release . Impact sensitivity tests show excellent stability (IS > 60 J), attributed to hydrogen bonding and molecular planarity, which dissipate mechanical energy .

Table 2: Detonation Properties of Selected Derivatives

| Compound | (kJ/g) | (m/s) | (GPa) | IS (J) |

|---|---|---|---|---|

| 9 | 4.55 | 9121 | 30.1 | >60 |

| HMX | 3.52 | 9110 | 39.2 | 7 |

Pharmaceutical and Biologically Active Derivatives

Antiviral and Antimicrobial Activity

Makarov et al. (2005) evaluated 4-nitro-1H-pyrazole-3,5-diamine derivatives against influenza A and herpes simplex virus, demonstrating moderate inhibitory activity (IC₅₀ = 12–18 μM) . The nitro and amine groups facilitate interactions with viral protease active sites, disrupting replication cycles.

Cytotoxicity and Pharmacokinetics

Despite its bioactivity, the compound exhibits low cytotoxicity (CC₅₀ > 100 μM in HEK-293 cells), suggesting a high therapeutic index . Computational ADMET predictions indicate poor blood-brain barrier permeability (logBB = -1.2) but favorable aqueous solubility (logS = -2.1), making it suitable for parenteral formulations .

Future Directions and Research Gaps

Exploration of Novel Derivatives

Future research should focus on functionalizing the amine groups with azido or nitramino moieties to enhance energy content while maintaining low sensitivity. Computational modeling (e.g., DFT calculations) could identify optimal substituents for tailored applications.

Scalability and Green Chemistry

Current synthesis methods rely on stoichiometric nitric acid, generating hazardous waste. Developing catalytic nitration protocols using immobilized acids or ionic liquids could improve sustainability.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume